2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride
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Overview
Description
2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride is a chemical compound with the molecular formula C5H8Cl3NO It is a chlorinated derivative of prop-2-enoyl chloride and contains both dimethylamino and dichloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride typically involves the chlorination of 3-(dimethylamino)prop-2-enoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which act as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the prop-2-enoyl moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids or amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Solvents: Dichloromethane, chloroform, acetonitrile
Catalysts: Lewis acids, bases
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Addition Products: Products resulting from the addition of electrophiles or nucleophiles to the double bond.
Scientific Research Applications
2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s dichloro and dimethylamino groups play a crucial role in its chemical behavior, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(dimethylamino)prop-2-enoyl Fluoride: A stable acyl fluoride with similar reactivity.
3-(Dimethylamino)prop-2-enoyl Chloride: Lacks the dichloro substitution, resulting in different reactivity and applications.
Uniqueness
2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride is unique due to the presence of both dichloro and dimethylamino groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
57243-88-6 |
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Molecular Formula |
C5H6Cl3NO |
Molecular Weight |
202.46 g/mol |
IUPAC Name |
2,3-dichloro-3-(dimethylamino)prop-2-enoyl chloride |
InChI |
InChI=1S/C5H6Cl3NO/c1-9(2)4(7)3(6)5(8)10/h1-2H3 |
InChI Key |
JMUHOEQCMJKXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C(C(=O)Cl)Cl)Cl |
Origin of Product |
United States |
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